

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

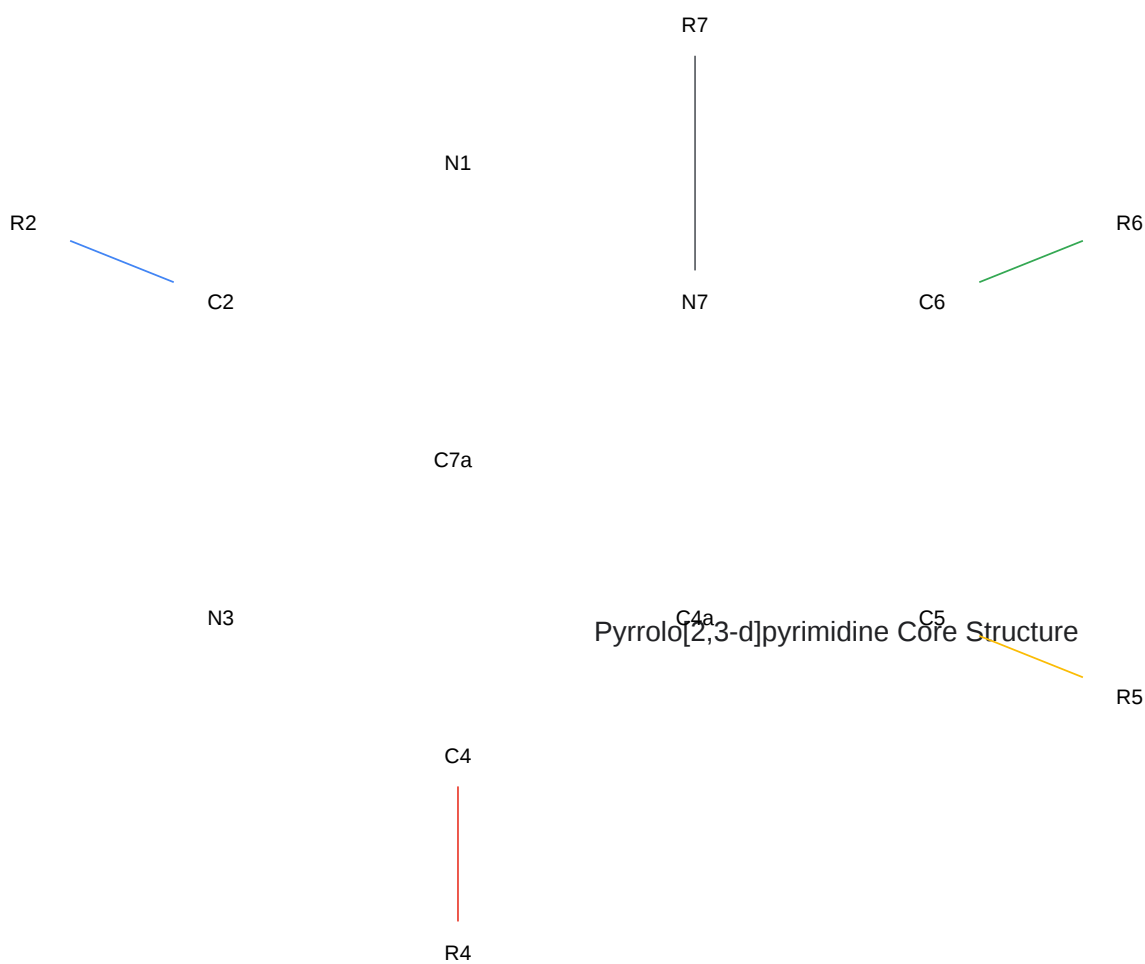
Compound Name: 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

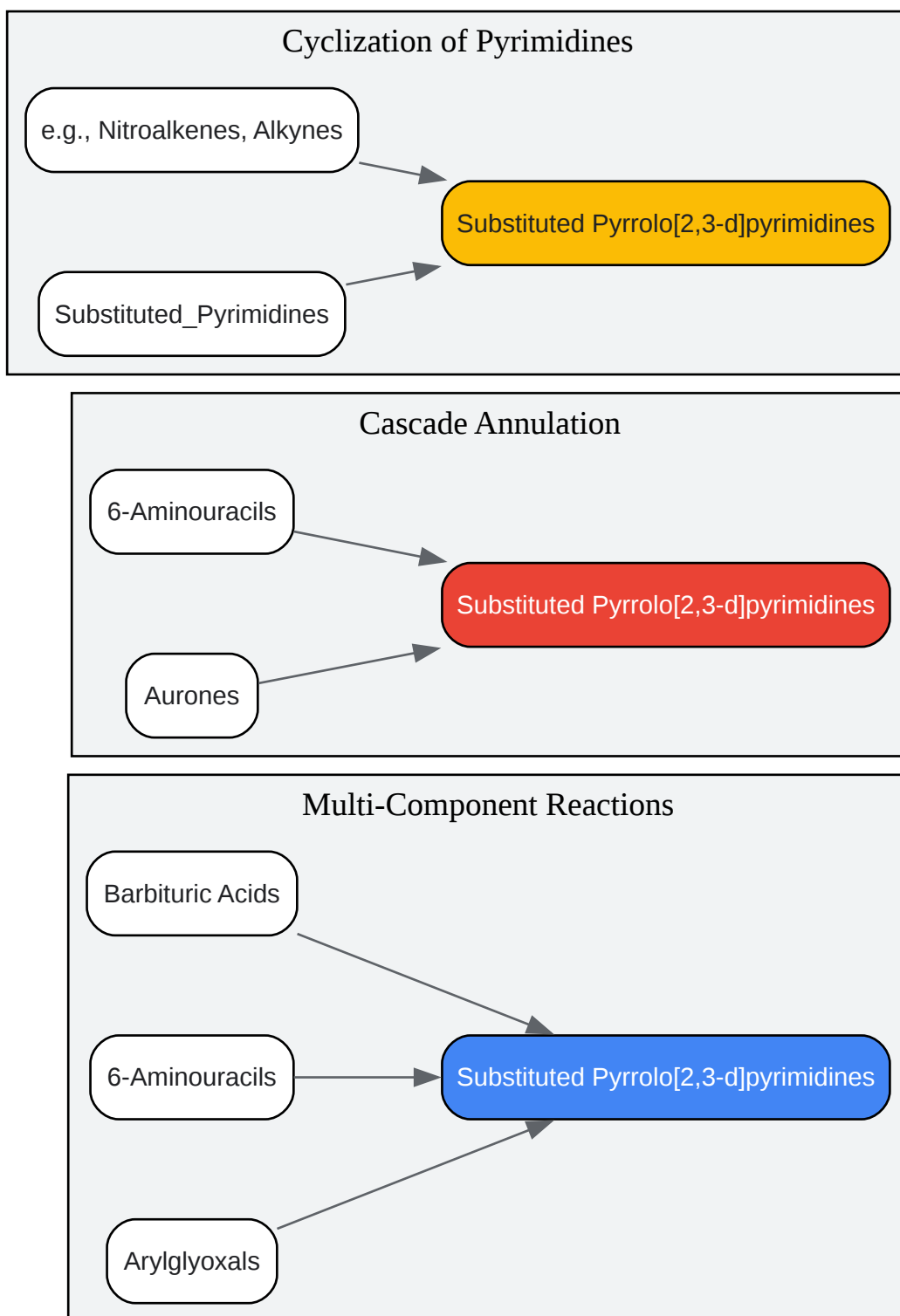
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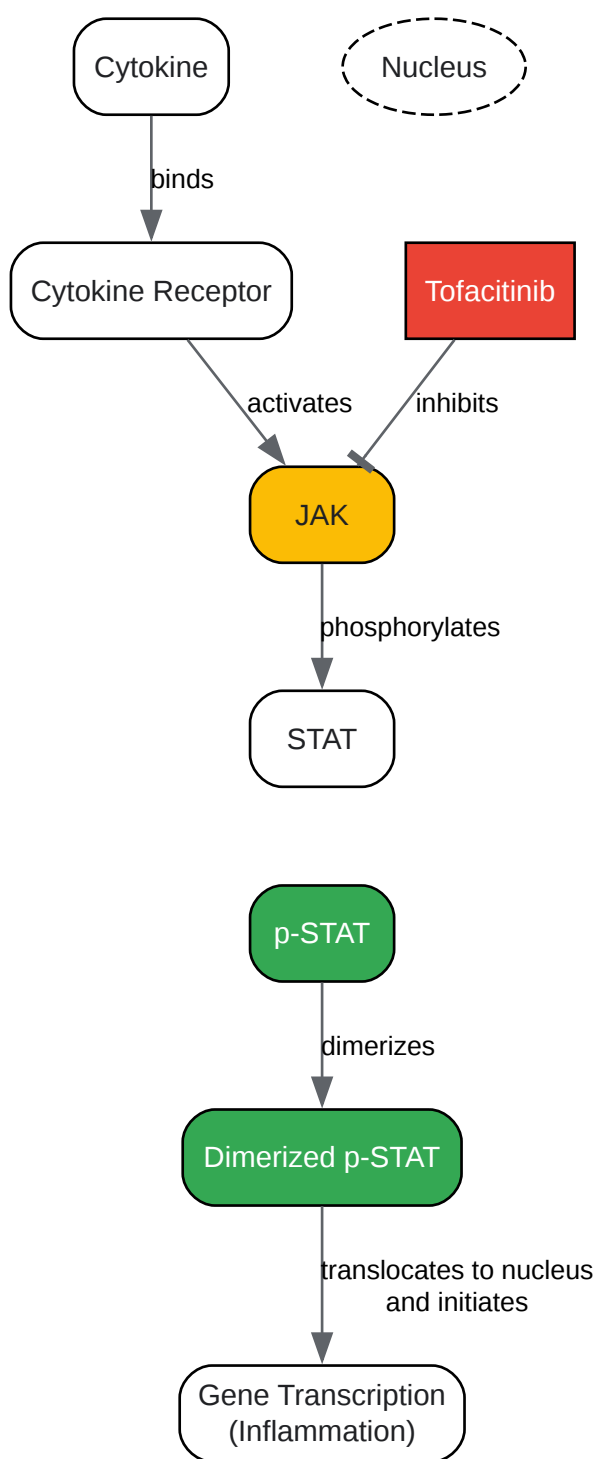
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The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a bioisostere of adenine, the fundamental nitrogenous base of ATP.^[1] This structural mimicry allows it to effectively compete with ATP for the binding sites of numerous enzymes, particularly kinases, making it an invaluable scaffold in the design of targeted therapeutics.^[2] Its inherent drug-like properties and synthetic tractability have led to the development of several approved drugs and a multitude of clinical candidates for a wide range of diseases, including cancers and inflammatory disorders.^{[1][3]}

The diverse biological activities of pyrrolo[2,3-d]pyrimidine derivatives stem from the numerous points of substitution on the bicyclic ring system, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.^[2] This guide will explore the chemical space unlocked by these substitutions and the resulting pharmacological implications.







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References

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- To cite this document: BenchChem. [The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2744119#exploring-the-chemical-space-of-substituted-pyrrolo-2-3-d-pyrimidines]

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